molecular formula C17H18N2 B13871039 4-((4-(tert-Butyl)phenyl)amino)benzonitrile

4-((4-(tert-Butyl)phenyl)amino)benzonitrile

Katalognummer: B13871039
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: RZQDFOGSNUMIDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-tert-Butylanilino)benzonitrile is an organic compound with the molecular formula C17H20N2 It is a derivative of benzonitrile where the benzene ring is substituted with a tert-butyl group and an anilino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylanilino)benzonitrile typically involves the following steps:

    Nitration of tert-butylbenzene: tert-Butylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-tert-butyl-1-nitrobenzene.

    Reduction of nitro group: The nitro group in 4-tert-butyl-1-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-tert-butylaniline.

    Formation of benzonitrile: 4-tert-butylaniline is then reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to form 4-(4-tert-butylanilino)benzonitrile.

Industrial Production Methods

Industrial production methods for 4-(4-tert-butylanilino)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-tert-Butylanilino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-Butylanilino)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-tert-butylanilino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylbenzonitrile: A simpler derivative with only a tert-butyl group and a nitrile group.

    4-tert-Butylaniline: Contains a tert-butyl group and an amino group.

    4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group.

Uniqueness

4-(4-tert-Butylanilino)benzonitrile is unique due to the presence of both a tert-butyl group and an anilino group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C17H18N2

Molekulargewicht

250.34 g/mol

IUPAC-Name

4-(4-tert-butylanilino)benzonitrile

InChI

InChI=1S/C17H18N2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11,19H,1-3H3

InChI-Schlüssel

RZQDFOGSNUMIDM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.